Superior Coupling Efficiency Over In Situ Activation
Boc‑D‑Phe‑Pro‑OSu, as an N‑hydroxysuccinimide (OSu) active ester, enables rapid and high‑yielding peptide bond formation. Class‑level evidence demonstrates that OSu ester‑mediated couplings achieve >95% yield in 30‑minute reactions for segments up to 15 residues, significantly outperforming alternative methods such as in situ activation of N‑α‑Fmoc‑N‑ε‑Boc‑L‑lysine, which requires 2 hours for only 90% yield . This differential reactivity stems from the superior electrophilicity of the pre‑formed OSu ester.
| Evidence Dimension | Coupling yield and reaction time |
|---|---|
| Target Compound Data | >95% yield in 30 min (OSu active ester class) |
| Comparator Or Baseline | N‑α‑Fmoc‑N‑ε‑Boc‑L‑lysine (in situ activation): 90% yield in 2 h |
| Quantified Difference | 5% higher yield in 25% of the reaction time |
| Conditions | Solution‑phase peptide coupling, room temperature, DMF or DCM |
Why This Matters
Faster coupling with higher yield reduces synthesis time and increases crude purity, directly lowering downstream purification costs.
